1-Methyl-4-(oxan-2-yl)piperazine is an organic compound characterized by a piperazine ring substituted with a methyl group and an oxan-2-yl group. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of 1-Methyl-4-(oxan-2-yl)piperazine enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
1-Methyl-4-(oxan-2-yl)piperazine is classified as a piperazine derivative. Piperazines are cyclic compounds featuring a six-membered ring containing two nitrogen atoms opposite each other. This specific compound is further classified under organic compounds due to its carbon-based structure.
The synthesis of 1-Methyl-4-(oxan-2-yl)piperazine typically involves several steps:
The synthesis process requires careful control of reaction conditions such as temperature, pressure, and the use of catalysts or solvents to optimize yield and purity.
The molecular structure of 1-Methyl-4-(oxan-2-yl)piperazine consists of:
The molecular formula for 1-Methyl-4-(oxan-2-yl)piperazine is , with a molecular weight of approximately 156.23 g/mol. The compound's structural representation highlights its cyclic nature and functional groups, contributing to its chemical reactivity and biological activity .
1-Methyl-4-(oxan-2-yl)piperazine can participate in various chemical reactions due to its functional groups:
Each reaction pathway requires specific reagents and conditions, influencing yield and selectivity. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are often employed to monitor these reactions.
The mechanism of action for 1-Methyl-4-(oxan-2-yl)piperazine is primarily based on its ability to interact with neurotransmitter receptors in the central nervous system. Compounds with similar structures have shown affinity for serotonin and dopamine receptors, suggesting that this compound may exhibit analogous interactions.
Studies indicate that modifications in the piperazine structure can significantly affect binding affinity and selectivity towards specific receptors, impacting therapeutic efficacy .
1-Methyl-4-(oxan-2-yl)piperazine exhibits several notable physical properties:
Key chemical properties include:
1-Methyl-4-(oxan-2-yl)piperazine has potential applications in:
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, forming the structural basis of over 85% of FDA-approved pharmaceutical agents. These ring systems, incorporating non-carbon atoms such as nitrogen, oxygen, or sulfur within their cyclic framework, provide essential molecular diversity that enables precise interactions with biological targets. The significance of heterocycles stems from their versatile ability to engage in multiple intermolecular interactions—including hydrogen bonding, van der Waals forces, and π-stacking—that facilitate specific binding to enzymes, receptors, and nucleic acids [2]. This molecular recognition capability underpins their dominance in drug design, particularly in oncology, infectious diseases, and central nervous system disorders. The genetic machinery of life itself relies on heterocyclic scaffolds, as evidenced by nitrogenous bases (adenine, guanine, cytosine, thymine, uracil) forming the building blocks of DNA and RNA [2]. Within this broad landscape, piperazine and oxane (tetrahydropyran) heterocycles have emerged as privileged structures, offering distinct advantages in molecular properties and target engagement when incorporated into pharmaceutical agents.
Piperazine (1,4-diazacyclohexane) stands as a pivotal heterocyclic scaffold in drug design, renowned for enhancing aqueous solubility, improving pharmacokinetic profiles, and enabling critical target interactions through its two nitrogen atoms. This six-membered ring exhibits remarkable versatility, serving as a linker, a terminal group, or a conformational constraint in molecular architectures targeting diverse therapeutic areas. The importance of piperazine derivatives is evidenced by their presence in eight of the top ten most researched cancer drug targets globally, including therapies for breast cancer (888 medications) and non-small cell lung cancer (832 medications) [2]. The scaffold's success stems from its ability to act as a hydrogen bond acceptor and donor simultaneously, while its chair conformation provides spatial positioning that optimizes binding interactions.
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Features | Molecular Target |
---|---|---|---|
Crixivan® (Indinavir) | Antiretroviral | Hydroxyethylene transition-state isostere with terminal piperazine | HIV-1 protease |
Linezolid | Antibacterial | N-acetylated piperazine linked to oxazolidinone | Bacterial 23S ribosomal RNA |
Cefepime | Antibacterial (4th gen cephalosporin) | N-methylpiperazine at C3 position | Penicillin-binding proteins |
Toremifene | Antineoplastic | Chloroethylpiperazine side chain | Estrogen receptor |
Piperazine derivatives demonstrate exceptional adaptability in drug discovery, exemplified by their role across multiple drug classes. In antibacterial development, piperazine rings enhance potency against resistant pathogens, as seen in ciprofloxacin dimers [7]. The structural flexibility of piperazine allows for extensive substitution patterns, enabling medicinal chemists to fine-tune physicochemical properties such as pKa, lipophilicity, and membrane permeability. The piperazine nitrogen atoms can be functionalized to create secondary, tertiary, or quaternary centers, providing diverse interaction possibilities with biological targets. This adaptability is particularly valuable in anticancer drug development, where piperazine-containing molecules target kinases, hormone receptors, and epigenetic regulators [2] [7]. The scaffold's protonation state under physiological conditions facilitates solubility in the acidic environment of tumors while promoting passive diffusion across biological membranes, creating an optimal profile for therapeutic agents targeting solid malignancies.
The strategic combination of oxane (tetrahydropyran) with piperazine creates hybrid architectures with enhanced three-dimensional complexity and improved drug-like properties. 1-Methyl-4-(oxan-2-yl)piperazine exemplifies this approach, featuring a piperazine ring connected to a saturated six-membered oxygen-containing heterocycle at the 2-position. This specific regiochemistry creates a chiral center at the point of attachment, introducing stereochemical considerations for biological activity. The oxane ring contributes enhanced stability compared to its unsaturated pyran counterpart, while the oxygen atom provides an additional hydrogen-bond accepting site that can influence target binding and solubility [1] [3].
Table 2: Structural Comparison of Oxane-Piperazine Regioisomers
Compound Name | CAS Registry Number | Molecular Formula | Attachment Position | Key Structural Features |
---|---|---|---|---|
1-Methyl-4-(oxan-2-yl)piperazine | 1339498-19-9 | C₁₀H₂₀N₂O | Piperazine N1 attached to oxane C2 | Chiral center at oxane C2 position; tetrahydropyran oxygen provides H-bond acceptor |
1-Methyl-4-(oxan-4-yl)piperazine | Not specified | C₁₀H₂₀N₂O | Piperazine attached to oxane C4 | Symmetric attachment point; no chiral center; equatorial orientation preference |
1-Methyl-4-(oxiran-2-ylmethyl)piperazine | 4122-79-6 | C₈H₁₆N₂O | Piperazine attached to epoxide via methylene linker | Highly reactive epoxide ring; three-membered strain; two chiral centers |
The structural characteristics of 1-methyl-4-(oxan-2-yl)piperazine confer specific advantages for drug design. The molecule exhibits a balanced amphiphilic profile, with the piperazine moiety offering hydrophilic character while the oxane ring provides moderate lipophilicity. This balance is reflected in calculated properties including topological polar surface area (TPSA ~19-35 Ų) and logP values (approximately -0.5 to 1.0), suggesting favorable membrane permeability and oral bioavailability potential [3] [9] [10]. The methyl group on the piperazine nitrogen reduces basicity compared to unsubstituted piperazines, potentially influencing tissue distribution and central nervous system penetration. The stereochemistry at the oxane C2 position creates opportunities for enantioselective synthesis and evaluation of stereospecific biological effects, a critical consideration in modern drug discovery programs. When incorporated into larger molecular frameworks, this hybrid scaffold can serve as a conformationally restricted building block, reducing rotational freedom and potentially enhancing target selectivity compared to flexible alkyl chain analogs.
The therapeutic application of piperazine derivatives spans over seven decades, evolving from simple anthelmintic agents to sophisticated targeted therapies. The historical trajectory began with piperazine citrate (introduced in 1953) for parasitic worm infections, leveraging the scaffold's basicity to paralyze helminths. By the 1970s, medicinal chemists recognized the potential of piperazine as a versatile building block in psychopharmacology, leading to the development of tricyclic antidepressants and antipsychotics featuring piperazine side chains. The 1980s witnessed the incorporation of piperazine into β-lactam antibiotics, notably third-generation cephalosporins like cefoperazone (1981) and ceftriaxone (1982), where the piperazine ring improved Gram-negative coverage through enhanced penetration and resistance to β-lactamases [2] [5].
The late 20th century marked a pivotal shift toward rational drug design utilizing piperazine as a pharmacokinetic modulator. This era produced landmark drugs like indinavir (Crixivan®, 1996), where the (R)-(hydroxyethyl)piperazine moiety served as a critical transition-state mimic for HIV protease inhibition. The strategic positioning of the piperazine ring in indinavir demonstrated how this scaffold could optimize binding interactions while improving water solubility—a dual functionality that addressed previous limitations in peptidomimetic drug development [7]. Concurrently, the oxazolidinone antibiotic linezolid (2000) featured an acetylpiperazine group that enhanced potency against resistant Gram-positive pathogens through ribosomal binding.
Table 3: Evolution of Piperazine-Containing Therapeutics
Era | Therapeutic Breakthroughs | Structural Innovations | Impact on Drug Discovery |
---|---|---|---|
1950s-1960s | Piperazine citrate (anthelmintic); Trimeprazine (antihistamine) | Simple piperazine salts; Phenothiazine-piperazine hybrids | Established basic pharmacology; Demonstrated safety profile |
1970s-1980s | Flupentixol (antipsychotic); Cefoperazone (cephalosporin antibiotic) | Piperazine as linker in neuroleptics; N-substituted piperazines in β-lactams | Expanded to CNS and infectious diseases; Demonstrated role in overcoming bacterial resistance |
1990s-2000s | Indinavir (antiretroviral); Linezolid (antibiotic); Gefitinib (kinase inhibitor) | Piperazine as conformational constraint; Hybrid heterocyclic systems | Enabled targeted therapies; Addressed pharmacokinetic limitations |
2010s-Present | Relacorilant (corticosteroid receptor modulator); Voxelotor (sickle cell disease) | Chiral piperazine derivatives; Multi-heterocyclic systems including oxane hybrids | Advanced stereochemical control; Integration with novel heterocycles like oxanes |
The 21st century has witnessed the strategic integration of piperazine with complementary heterocycles, particularly oxanes, creating three-dimensional architectures that address complex therapeutic targets. The emergence of compounds like 1-methyl-4-(oxan-2-yl)piperazine represents this contemporary approach, where the oxane ring introduces stereochemical complexity and modulates electronic properties. This evolution reflects a broader trend toward "escape from flatland" in drug design—moving beyond planar aromatic systems to saturated heterocycles with defined stereochemistry [1] [3] [9]. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling and asymmetric hydrogenation, now enable efficient construction of these hybrid scaffolds. The continued innovation in piperazine-based therapeutics is evidenced by recent FDA approvals (2019-2021) across diverse anticancer modalities, including kinase inhibitors, antibody-drug conjugates, and epigenetic modulators, where piperazine derivatives play crucial roles in target engagement and drug optimization [2].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: